2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
2,2-diethoxy-1-(4-methyl-1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-4-13-10(14-5-2)8(12)9-11-7(3)6-15-9/h6,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKYWCGAXFFEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=NC(=CS1)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
- Molecular Formula: C10H15NO3S
- Molecular Weight: 229.30 g/mol
- CAS Number: 2172020-51-6
Chemical Reactions
The compound can undergo several chemical transformations:
- Oxidation: Can form sulfoxides or sulfones.
- Reduction: Can be reduced to thiazolidines.
- Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Lithium aluminum hydride, sodium borohydride |
| Substitution | Alkyl halides, acyl chlorides |
Chemistry
2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one serves as a valuable building block for synthesizing more complex thiazole derivatives. Its diethoxy group allows for further chemical modifications, enhancing its utility in synthetic chemistry.
Biology
Research has investigated the compound's potential antimicrobial, antifungal, and antiviral properties. The thiazole moiety is known for its biological activity, making this compound a candidate for further exploration in pharmacological studies.
Medicine
The compound is being explored for its potential therapeutic uses:
- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Properties: Investigations are ongoing to assess its efficacy in reducing inflammation.
- Neuroprotective Effects: The compound shows promise in protecting neural cells from damage.
Industry
In industrial applications, this compound is utilized in developing dyes and pigments. Its ability to accelerate chemical reactions also makes it valuable in various industrial processes.
Molecular Targets
The compound interacts with enzymes and receptors within biological systems. This interaction can lead to the inhibition or activation of specific biochemical pathways.
Pathways Involved
Research indicates that it may affect:
- Oxidative Stress Pathways
- Inflammatory Pathways
- Cell Signaling Pathways related to proliferation and apoptosis
Case Studies
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, highlighting its potential as a new antimicrobial agent.
- Cytotoxicity Research : Investigations into its effects on cancer cell lines revealed selective cytotoxicity, suggesting a possible role in cancer treatment strategies.
- Inflammation Modulation : Research indicated that the compound could modulate inflammatory responses in vitro, paving the way for further studies on its anti-inflammatory capabilities.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may affect oxidative stress pathways, inflammatory pathways, and cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Thiazole-Based Derivatives
- 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methylthiazol-2-yl)ethan-1-one (3c) Structure: Replaces diethoxy groups with a dihydroxyphenyl moiety. Properties: Exhibits a 57% synthesis yield and distinct NMR shifts (δ 13.79 ppm for phenolic -OH), suggesting strong intramolecular hydrogen bonding.
- 1-(2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4-methylthiazol-5-yl)ethan-1-one (6b) Structure: Integrates a pyrazole ring fused to the thiazole.
Oxazole and Other Heterocyclic Analogues
- 1-(4-Methyloxazol-2-yl)ethanone Structure: Oxazole replaces thiazole (oxygen instead of sulfur). Molecular weight (125.127 g/mol) is lower than the target compound, influencing solubility and bioavailability .
- 1-{4-{[5-(Arylmethylamino)-1,3,4-oxadiazol-2-yl]methoxy}phenyl}ethan-1-one Structure: Oxadiazole ring linked via methoxy groups. Properties: The oxadiazole’s electron-deficient nature may enhance interactions with biological targets like enzymes, contrasting with the thiazole’s moderate electron density .
Enzyme Inhibition
- 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one derivatives (e.g., compounds 2 and 4 in ): Exhibit nanomolar AChE inhibition (Ki = 22.13–23.71 nM). The thioether linkage and hydroxyphenyl group are critical for activity, suggesting that the diethoxy-thiazole system in the target compound might require structural optimization for similar potency .
Antimicrobial and Antitumor Potential
- O-Benzyl (benzofuran-2-yl)ethan-1-one ether oximes: Demonstrate notable antimicrobial activity, attributed to the benzofuran core and oxime ethers. The diethoxy-thiazole analog’s antimicrobial efficacy remains unexplored but could differ due to thiazole’s sulfur atom enhancing membrane penetration .
- Pyrazoline-benzoxazole hybrids (): Show antitumor activity via carbonic anhydrase inhibition. The diethoxy group’s steric bulk might hinder similar interactions unless balanced by the thiazole’s planar geometry .
Structural and Electronic Comparisons
- Bond Lengths/Angles: In thiadiazole-ethanone analogs (), bond lengths (e.g., C(13)-C(14) = 1.379 Å) align with aromatic stabilization. The diethoxy groups in the target compound may introduce torsional strain, affecting planarity .
Biological Activity
2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in various pharmacological applications, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C10H15NO3S
- Molecular Weight : 229.30 g/mol
- CAS Number : 2172020-51-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may influence:
- Enzymatic Activity : Inhibition or activation of enzymes involved in metabolic pathways.
- Cell Signaling Pathways : Modulation of pathways related to oxidative stress and inflammation.
- Apoptosis : Induction or inhibition of programmed cell death.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi. The specific antimicrobial activity of this compound has been evaluated through in vitro assays.
Anticancer Activity
Preliminary studies suggest potential anticancer properties of this compound. It has been shown to affect cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10 | |
| MCF7 | 15 |
Case Studies
Several case studies highlight the biological significance of thiazole derivatives:
-
Study on Acetylcholinesterase Inhibition :
- A series of thiazole compounds were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The study found that compounds with structural similarities to this compound exhibited promising AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antifungal Activity Assessment :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one, and how can reaction conditions be optimized for purity?
- Methodology :
- Nucleophilic substitution or Friedel-Crafts acylation is typically employed to introduce the ethoxy and thiazole groups. For example, bromoethanone intermediates (e.g., 2-bromo-1-(4-methylthiazol-2-yl)ethan-1-one) can react with diethyl ether under basic conditions.
- Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (room temperature to reflux), and catalyst (e.g., Lewis acids like AlCl₃). Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis, recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify protons and carbons in the thiazole ring (e.g., δ ~6.3–7.5 ppm for aromatic protons) and ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂).
- HRMS (ESI) : Confirm molecular weight (e.g., [M+Na]⁺ peaks with <2 ppm error).
- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and C-O-C bonds (~1100 cm⁻¹). Cross-validate data against computational predictions (e.g., DFT) .
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular conformation?
- Methodology :
- Grow crystals via slow evaporation (e.g., in ethanol/chloroform). Use SHELXL for refinement, focusing on R-factor convergence (<0.05) and thermal displacement parameters .
- Key metrics: Unit cell dimensions (e.g., monoclinic C2/c space group), bond lengths (C=O: ~1.22 Å), and dihedral angles between thiazole and ethoxy groups. Compare with analogous structures (e.g., 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a = 23.409 Å, β = 116.275°) .
Advanced Research Questions
Q. How should researchers resolve contradictions between experimental and computational spectral data?
- Methodology :
- Density Functional Theory (DFT) : Compare calculated NMR/IR spectra (e.g., B3LYP/6-311+G(d,p) basis set) with experimental data. Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility .
- Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or tautomers. For example, ethoxy group rotation may cause splitting in aromatic proton signals .
Q. What strategies improve synthetic yield while minimizing side reactions (e.g., ethoxy group hydrolysis)?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Low-temperature reactions (−20°C to 0°C) reduce hydrolysis. Use anhydrous solvents (e.g., molecular sieves in THF).
- In situ monitoring : Employ Raman spectroscopy to track intermediate stability (e.g., thiazole ring integrity) .
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be addressed during refinement?
- Methodology :
- Use SHELXD for twin-law identification and SHELXL for disorder modeling (e.g., PART instructions). Apply ISOR and SIMU restraints to anisotropic displacement parameters.
- Validate with R₁ and wR₂ residuals. For severe twinning, consider high-resolution synchrotron data (λ = 0.7–1.0 Å) .
Q. What role can computational modeling play in predicting biological activity or reactivity?
- Methodology :
- Molecular docking (AutoDock Vina): Screen against protein targets (e.g., cytochrome P450 enzymes) using the compound’s 3D structure.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with bioactivity. Validate with in vitro assays (e.g., MIC for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
